L-778123
Overview
Description
L-778123 is a dual inhibitor of farnesyl protein transferase and geranylgeranyl protein transferase type-I. These enzymes are involved in the post-translational modification of proteins, specifically the prenylation process, which is crucial for the proper functioning of various proteins, including those involved in cell signaling pathways .
Mechanism of Action
Target of Action
The primary target of this compound is the human Farnesyltransferase . Farnesyltransferase is an enzyme involved in the post-translational modification of proteins, specifically, the addition of a farnesyl group to the protein. This modification is crucial for the function of many proteins, including those involved in cell signaling and growth .
Mode of Action
The compound inhibits the action of human Farnesyltransferase, as evidenced by its ability to prevent the incorporation of [3H]-FPP into recombinant Ras-CVIM . This suggests that the compound may interfere with the enzyme’s ability to add a farnesyl group to its target proteins, potentially disrupting their function and affecting cellular processes .
Pharmacokinetics
It’s known that the compound’s structure, which includes an imidazole ring, could influence its pharmacokinetic properties . Imidazole-containing compounds are known to have a broad range of chemical and biological properties, which could potentially influence their absorption, distribution, metabolism, and excretion .
Result of Action
The inhibition of Farnesyltransferase by this compound could lead to a disruption in the function of many proteins, potentially affecting cellular processes such as cell signaling and growth . This could result in a variety of molecular and cellular effects, depending on the specific proteins and pathways affected.
Biochemical Analysis
Biochemical Properties
The compound 4-[(5-{[4-(3-Chlorophenyl)-3-oxopiperazin-1-YL]methyl}-1H-imidazol-1-YL)methyl]benzonitrile has been found to interact with the Protein farnesyltransferase/geranylgeranyltransferase type-1 subunit alpha in humans . This interaction suggests that the compound may play a role in the post-translational modification of proteins, specifically in the prenylation process, which involves the addition of hydrophobic molecules to a protein .
Cellular Effects
Given its interaction with Protein farnesyltransferase/geranylgeranyltransferase type-1 subunit alpha, it is plausible that it could influence cell signaling pathways, gene expression, and cellular metabolism by altering the function of prenylated proteins .
Molecular Mechanism
Its interaction with Protein farnesyltransferase/geranylgeranyltransferase type-1 subunit alpha suggests that it may exert its effects at the molecular level by binding to this enzyme and potentially influencing its activity .
Metabolic Pathways
The specific metabolic pathways that 4-[(5-{[4-(3-Chlorophenyl)-3-oxopiperazin-1-YL]methyl}-1H-imidazol-1-YL)methyl]benzonitrile is involved in are not currently known. Its interaction with Protein farnesyltransferase/geranylgeranyltransferase type-1 subunit alpha suggests that it may be involved in the prenylation pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-778123 involves multiple steps, including the formation of a phenylpiperazine skeleton.
Industrial Production Methods
Industrial production of this compound involves optimizing the synthetic route to ensure high yield and purity. This includes controlling reaction conditions such as temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is then purified using techniques like crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
L-778123 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and pressures .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of hydroxylated derivatives, while reduction may yield deoxygenated compounds .
Scientific Research Applications
L-778123 has a wide range of applications in scientific research, including:
Chemistry: Used as a tool to study the prenylation process and its role in protein function.
Biology: Helps in understanding the role of prenylated proteins in cell signaling pathways.
Medicine: Investigated for its potential use in treating diseases related to abnormal cell signaling, such as cancer.
Industry: Used in the development of new therapeutic agents targeting prenylation pathways
Comparison with Similar Compounds
L-778123 is unique in its dual inhibition of both farnesyl protein transferase and geranylgeranyl protein transferase type-I. Similar compounds include:
Tipifarnib: A selective inhibitor of farnesyl protein transferase.
Lonafarnib: Another farnesyl protein transferase inhibitor.
GGTI-298: A selective inhibitor of geranylgeranyl protein transferase type-I
These compounds differ in their specificity and mechanism of action, with this compound being unique in its ability to inhibit both enzymes simultaneously, making it a valuable tool in research and potential therapeutic applications .
Properties
IUPAC Name |
4-[[5-[[4-(3-chlorophenyl)-3-oxopiperazin-1-yl]methyl]imidazol-1-yl]methyl]benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN5O/c23-19-2-1-3-20(10-19)28-9-8-26(15-22(28)29)14-21-12-25-16-27(21)13-18-6-4-17(11-24)5-7-18/h1-7,10,12,16H,8-9,13-15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNUGFGAVPBYSHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1CC2=CN=CN2CC3=CC=C(C=C3)C#N)C4=CC(=CC=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501031253 | |
Record name | L-778123 free base | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501031253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
183499-57-2 | |
Record name | L-778123 free base | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183499572 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-778123 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB07227 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | L-778123 free base | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501031253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-778123 FREE BASE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31ZXM8ZKQ3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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